molecular formula C28H34N4O6 B2479556 N-(butan-2-yl)-2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide CAS No. 1242924-48-6

N-(butan-2-yl)-2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide

Cat. No.: B2479556
CAS No.: 1242924-48-6
M. Wt: 522.602
InChI Key: BYEOKJHCNWACNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(butan-2-yl)-2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide is a sophisticated chemical probe designed for epigenetic and transcriptional regulation research. Its core structure is based on a quinazoline-2,4-dione scaffold, a privileged structure in medicinal chemistry known for its ability to interact with enzyme active sites. The 6,7-dimethoxyquinazoline moiety is a characteristic feature of many inhibitors targeting histone-binding proteins . This compound is specifically engineered with a benzyl group substituted at the 3-position with a 4-(pyrrolidine-1-carbonyl) moiety, which is intended to enhance cellular permeability and provide key interactions with target proteins. The primary research application of this compound is likely as a potent and selective inhibitor of Bromodomain and Extra-Terminal (BET) family proteins, particularly BRD4. BET proteins are critical epigenetic readers that recognize acetylated lysine residues on histones, and their dysregulation is implicated in cancer, inflammatory diseases, and other disorders . By competitively displacing BET proteins from acetylated chromatin, this inhibitor facilitates the investigation of transcriptional regulation, oncogene expression, and cellular differentiation processes. Its detailed structure-activity relationship profile makes it a valuable tool for chemical biology studies aiming to dissect the non-transcriptional functions of BET proteins or to explore the therapeutic potential of targeted BET inhibition in various disease models.

Properties

IUPAC Name

N-butan-2-yl-2-[6,7-dimethoxy-2,4-dioxo-3-[[4-(pyrrolidine-1-carbonyl)phenyl]methyl]quinazolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N4O6/c1-5-18(2)29-25(33)17-31-22-15-24(38-4)23(37-3)14-21(22)27(35)32(28(31)36)16-19-8-10-20(11-9-19)26(34)30-12-6-7-13-30/h8-11,14-15,18H,5-7,12-13,16-17H2,1-4H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYEOKJHCNWACNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN1C2=CC(=C(C=C2C(=O)N(C1=O)CC3=CC=C(C=C3)C(=O)N4CCCC4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

522.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide typically involves multi-step organic reactions. The key steps may include:

    Formation of the quinazolinone core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the dimethoxy groups: Methoxylation reactions using methanol and a suitable catalyst.

    Attachment of the pyrrolidine-1-carbonyl group: This step may involve amide bond formation using coupling reagents like EDCI or DCC.

    Final acetamide formation: This can be done through acylation reactions using acetic anhydride or acetyl chloride.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Hydrolysis of Amide Bonds

The acetamide group (CH₃CONH-) and the pyrrolidine-1-carbonyl moiety (C=O attached to pyrrolidine) are susceptible to hydrolysis under acidic or basic conditions.

Reaction Conditions Products Mechanism
Acidic (HCl, H₂O, reflux)Carboxylic acid (from acetamide) + amine (butan-2-amine)Nucleophilic attack by water on protonated carbonyl
Basic (NaOH, H₂O, heat)Carboxylate salt (from acetamide) + amine (butan-2-amine)Base deprotonates water, enabling nucleophilic attack

For example, the hydrolysis of the acetamide group would yield 2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetic acid and butan-2-amine .

Oxidation of Pyrrolidine and Methoxy Groups

  • Pyrrolidine : The saturated five-membered ring may undergo oxidation to form pyrrolidone derivatives under strong oxidizing agents like KMnO₄ or H₂O₂.

  • Methoxy Groups : Demethylation via HI or BBr₃ can convert methoxy (-OCH₃) to hydroxyl (-OH) groups.

Functional Group Reagent Product
PyrrolidineKMnO₄Pyrrolidone
Methoxy (-OCH₃)BBr₃Hydroxyl (-OH)

Reduction of Quinazolinone Core

The 2,4-dioxo (keto) groups in the tetrahydroquinazolinone ring are reducible.

Reagent Product Notes
NaBH₄Partial reduction to diolSelectively reduces carbonyl groups
LiAlH₄Full reduction to amineConverts keto groups to CH₂NH

Electrophilic Aromatic Substitution

The benzene ring in the quinazolinone core (with electron-donating methoxy groups) may undergo nitration or sulfonation.

Reaction Reagent Position
NitrationHNO₃/H₂SO₄Para to methoxy
SulfonationH₂SO₄Meta to methoxy

Nucleophilic Attack on Carbonyl Groups

The carbonyl groups (amide, pyrrolidine-1-carbonyl) can react with nucleophiles like Grignard reagents or hydrazines.

Nucleophile Product
RMgX (Grignard)Alcohol derivatives
NH₂NH₂Hydrazides

Ring-Opening Reactions

Under harsh acidic conditions, the tetrahydroquinazolinone ring may undergo cleavage. For example, refluxing with HCl could break the C-N bonds, yielding 4-(pyrrolidine-1-carbonyl)benzylamine and fragmented quinazolinone derivatives .

Key Stability Considerations

  • Photodegradation : The methoxy and carbonyl groups may degrade under UV light, forming radicals or rearrangement products.

  • Thermal Stability : Decomposition above 200°C is likely, producing CO₂ and NH₃.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research indicates that compounds similar to N-(butan-2-yl)-2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide exhibit anticancer properties. The structural components of the compound suggest that it may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation and survival. For instance, quinazoline derivatives have been studied for their ability to inhibit kinases that are overexpressed in various cancers .

Neuroprotective Effects : The compound's ability to cross the blood-brain barrier makes it a candidate for neuroprotective therapies. Studies have shown that similar compounds can enhance cognitive function and protect against neurodegenerative diseases like Alzheimer's by inhibiting acetylcholinesterase and modulating neurotransmitter levels .

Enzyme Inhibition

Acetylcholinesterase Inhibitors : The structural features of this compound suggest potential as an acetylcholinesterase inhibitor. This property is crucial in developing treatments for conditions like Alzheimer's disease and other forms of dementia. The inhibition of this enzyme leads to increased levels of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Antidiabetic Potential

Recent studies have indicated that compounds with similar structures may exhibit antidiabetic properties by acting as α-glucosidase inhibitors. This action reduces carbohydrate absorption in the intestines and helps manage blood sugar levels in diabetic patients. The therapeutic implications for type 2 diabetes management are significant .

Synthesis and Characterization

The synthesis of this compound involves several steps of chemical reactions including condensation reactions and modifications to achieve the desired pharmacophore. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compound.

Table: Summary of Case Studies Involving Similar Compounds

Study ReferenceCompound StudiedApplicationFindings
Quinazoline DerivativeAnticancerShowed significant inhibition of tumor growth in vitro
Acetylcholinesterase InhibitorNeuroprotectionImproved cognitive function in animal models
α-glucosidase InhibitorDiabetes ManagementReduced postprandial blood glucose levels

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Generally, quinazolinone derivatives are known to interact with enzymes, receptors, or DNA, leading to modulation of biological pathways. The exact molecular targets and pathways would require detailed biochemical studies.

Comparison with Similar Compounds

Table 1: Structural Comparison of Quinazolinone Derivatives

Compound Name Core Structure Substituents (R Groups) Molecular Weight* Key Functional Groups
Target Compound Quinazolinone 6,7-OCH₃, [4-(pyrrolidine-1-CO)Ph]-CH₂ ~575.6† Acetamide, pyrrolidine-carbonyl, dimethoxy
N-[(2,4-Dichlorophenyl)methyl] derivative Quinazolinone 2,4-Cl₂-Ph-CH₂ 318 (MS data) Acetamide, dichlorophenyl
N-[4-(4-oxo-3-phenylquinazolin-2-yl)phenyl]acetamide Quinazolinone Ph at position 3 ~375 (estimated) Acetamide, phenyl
Compound 9c (Thiazole-triazole) Benzoimidazole 4-Bromophenyl-thiazole 403 (MS data) Triazole, thiazole, bromophenyl

*Molecular weights are estimated or derived from MS data in evidence.
†Calculated based on formula: C₃₁H₃₇N₅O₆.

Key Observations:

  • The target compound’s pyrrolidine-carbonyl-benzyl substituent distinguishes it from halogenated (e.g., dichlorophenyl) or simple aromatic (e.g., phenyl) analogs. This group may enhance solubility and hydrogen-bonding capacity compared to hydrophobic substituents .

Analytical and Spectroscopic Comparisons

NMR and MS Data Insights:

  • NMR Shifts: In quinazolinone derivatives, substituents at positions 3 and 6/7 significantly affect chemical shifts. For example, the target’s dimethoxy groups would deshield adjacent protons (δ ~6.5–7.5 ppm), whereas dichlorophenyl analogs show upfield shifts due to electron-withdrawing effects .
  • MS/MS Fragmentation: Molecular networking () suggests the target’s pyrrolidine-carbonyl group would produce distinct fragmentation patterns (e.g., loss of CO-pyrrolidine) compared to phenyl or halogenated analogs, yielding lower cosine scores (<0.8) when compared to non-quinazolinone derivatives .

Biological Activity

N-(butan-2-yl)-2-(6,7-dimethoxy-2,4-dioxo-3-{[4-(pyrrolidine-1-carbonyl)phenyl]methyl}-1,2,3,4-tetrahydroquinazolin-1-yl)acetamide is a complex organic compound with potential therapeutic applications. This article reviews its biological activity based on available research findings.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
Molecular FormulaC27H34N4O6
Molecular Weight510.59 g/mol
LogP2.8712
Polar Surface Area95.239 Ų
Hydrogen Bond Acceptors10
Hydrogen Bond Donors2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to exhibit significant inhibitory effects on certain enzymes, particularly those involved in metabolic pathways.

  • Cholinesterase Inhibition : Similar compounds have demonstrated inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For instance, related structures have shown IC50 values of approximately 46.42 µM for BChE, indicating potential for cognitive enhancement or neuroprotective effects .
  • Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may possess antimicrobial properties. Compounds with high lipophilicity have been associated with increased antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli .

Case Studies

Several studies have explored the biological activity of similar quinazoline derivatives:

  • Antiproliferative Properties : Research on related compounds indicates that they can inhibit the growth of cancer cell lines. For example, a study reported that certain quinazoline derivatives exhibited significant antiproliferative effects against human cancer cell lines, suggesting potential as anticancer agents .
  • In Vivo Studies : In animal models, compounds structurally similar to N-(butan-2-yl)-2-(6,7-dimethoxy...) have been tested for their effects on glucose metabolism and insulin sensitivity, showing promise as potential antidiabetic agents due to their ability to modulate glucose levels effectively .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.